5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide
Description
The compound 5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide features a benzamide core substituted with a nitro group at position 2 and a chlorine atom at position 5 on the benzene ring. The aniline moiety is further modified with a methoxy group at position 4 and a 2-oxopiperidin-1-yl group at position 2. This structural arrangement confers unique electronic and steric properties, making it a candidate for biomedical applications, particularly in oncology and kinase inhibition .
Properties
IUPAC Name |
5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5/c1-28-17-8-6-13(11-16(17)22-9-3-2-4-18(22)24)21-19(25)14-10-12(20)5-7-15(14)23(26)27/h5-8,10-11H,2-4,9H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEFWMBTKZTEKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])N3CCCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration: Introduction of the nitro group into the benzene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the benzene ring.
Methoxylation: Introduction of the methoxy group.
Amidation: Formation of the benzamide linkage.
Piperidinylation: Introduction of the piperidinyl moiety.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents for chlorination, and appropriate catalysts for amidation and piperidinylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted benzamides.
Scientific Research Applications
5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The piperidinyl moiety may also play a role in binding to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key Observations :
- Oxopiperidine vs. Piperazine (Target vs.
- Nitro Group Positioning : The 2-nitro group in the target compound and NSC624545 creates a strong electron-withdrawing effect, which could stabilize aromatic interactions in enzyme active sites .
- Heterocyclic Replacements: Thiazolidinone () and pyrimidinyloxy () substituents introduce distinct pharmacophores, altering target specificity compared to the oxopiperidine ring .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
Biological Activity
5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 353.79 g/mol. The compound features a chloro group, a methoxy group, and a piperidinone moiety, contributing to its biological activity.
The proposed mechanism of action for this compound involves its interaction with various biological targets, particularly enzymes and receptors. The nitrobenzamide structure is known to participate in hydrogen bonding and π-π stacking interactions, which may enhance binding affinity to target proteins. The piperidinone moiety may also facilitate interactions with specific receptors or enzymes involved in disease pathways.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that modifications to the piperidinone structure can enhance the antiproliferative effects against colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) cell lines .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | 15.4 |
| This compound | HeLa | 12.8 |
Antimicrobial Activity
In addition to anticancer properties, the compound has been evaluated for antimicrobial activity . Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies and Research Findings
A notable study focused on the structure-activity relationship (SAR) of similar compounds revealed that modifications at the piperidine nitrogen significantly impacted biological activity. The introduction of electron-withdrawing groups was found to enhance potency against cancer cell lines .
Clinical Implications
The potential for this compound in clinical settings is promising. Its dual action as both an anticancer and antimicrobial agent positions it as a candidate for further development. Ongoing research aims to optimize its pharmacokinetic properties and explore its efficacy in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
